D-Fructose-2-13C

Description

Significance of Stable Isotopes in Elucidating Metabolic Fluxes and Pathways

Stable isotope tracing has become an indispensable tool for investigating the dynamics of biochemical reactions within living organisms. mdpi.com This technique involves the introduction of molecules labeled with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system. mdpi.comcreative-proteomics.com By tracking the incorporation and transformation of these labeled atoms, researchers can gain a detailed understanding of metabolic processes, including how nutrients are used, energy is produced, and essential molecules are synthesized. mdpi.comsilantes.com

Metabolic flux analysis (MFA), particularly ¹³C-MFA, is a powerful application of stable isotope tracing that quantifies the rates of metabolic reactions within a cell. frontiersin.orgcortecnet.comresearchgate.net This method allows scientists to map the flow of metabolites through various pathways, identifying which routes are most active and how they are regulated. creative-proteomics.comnih.gov Such information is crucial for understanding cellular responses to environmental changes and for identifying bottlenecks in metabolic networks, which is particularly valuable in fields like metabolic engineering and the study of diseases. frontiersin.orgnih.gov The use of stable isotopes provides a dynamic view of metabolism that complements the static snapshot offered by traditional metabolomics. bitesizebio.comnih.gov

The key advantage of stable isotope tracing lies in its ability to differentiate between endogenous metabolites (those already present in the system) and exogenous ones introduced through the tracer. tandfonline.com This simplifies the analysis of complex metabolic data and confirms the biosynthetic origins of detected compounds. tandfonline.com Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the labeled metabolites, providing both qualitative and quantitative data on metabolic fluxes. creative-proteomics.comnih.gov

Fundamental Principles of Carbon-13 as a Non-Radioactive Tracer in Biological Systems

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon, meaning it does not decay and emit radiation. bitesizebio.comfiveable.me This makes it a safe and effective tool for studying metabolic processes in living organisms, including humans, without the health risks associated with radioactive isotopes like Carbon-14 (¹⁴C). fiveable.mepsu.eduwikipedia.org ¹³C accounts for about 1.1% of all natural carbon, and its slightly heavier mass, due to an extra neutron, allows it to be distinguished from the more abundant ¹²C isotope by analytical instruments. fiveable.memoravek.com

The fundamental principle behind using ¹³C as a tracer is the ability to introduce ¹³C-labeled compounds, such as glucose or fructose (B13574), into a biological system and track their metabolic fate. moravek.com As these labeled substrates are metabolized, the ¹³C atoms are incorporated into various downstream metabolites. frontiersin.org By analyzing the distribution and position of the ¹³C label in these metabolites, researchers can deduce the activity of specific metabolic pathways. frontiersin.orgresearchgate.net

Two primary analytical techniques are employed for this purpose:

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio. The increased mass of ¹³C-labeled metabolites allows for their detection and quantification, providing information on the extent of label incorporation. nih.gov

The use of ¹³C-labeled substrates has several advantages over traditional methods. It allows for real-time, non-invasive monitoring of metabolism and provides a wealth of information from a single experiment, as the labeling patterns of numerous metabolites can be analyzed simultaneously. psu.edunih.gov

Specificity and Utility of D-Fructose-2-13C for Positional Tracing within Central Carbon Metabolism

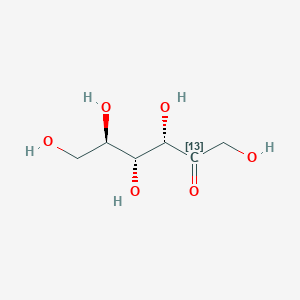

D-Fructose-2-¹³C is a specialized isotopic tracer where the carbon atom at the second position of the fructose molecule is replaced with a ¹³C isotope. This specific labeling provides a unique tool for probing the intricate pathways of central carbon metabolism.

The utility of D-Fructose-2-¹³C lies in its ability to trace the specific fate of the C2 carbon of fructose as it enters metabolic pathways. Central carbon metabolism comprises a series of interconnected pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, which are fundamental for energy production and biosynthesis. researchgate.netd-nb.info

When D-Fructose-2-¹³C is metabolized, the labeled carbon will be transferred to different positions in downstream metabolites depending on the active pathways. For example:

In Glycolysis: Fructose is phosphorylated and then cleaved into two three-carbon molecules. The position of the ¹³C label in the resulting pyruvate (B1213749) will differ depending on the initial position in fructose. Tracing the ¹³C from the C2 position of fructose allows researchers to follow its incorporation into key glycolytic intermediates. acs.org

In the Pentose Phosphate Pathway (PPP): The PPP is an alternative route for glucose and fructose metabolism that produces nucleotide precursors and NADPH for reductive biosynthesis. acs.org The labeling pattern of PPP intermediates derived from D-Fructose-2-¹³C provides insights into the activity of this pathway. acs.org

Studies have utilized specifically labeled fructose, including [2-¹³C]-fructose, to quantify fructose metabolism in vivo. researchgate.net For instance, research on liver cancer has employed [2-¹³C]fructose to measure the levels of labeled fructose, glucose, and lactate (B86563) in plasma and liver tissue, providing a direct assessment of fructose metabolic flux. researchgate.net Similarly, studies on bacterial metabolism have used D-[1-¹³C]fructose to investigate carbon flux through central metabolic pathways under different growth conditions. nih.gov

The specificity of the label in D-Fructose-2-¹³C allows for a more precise dissection of converging and branching metabolic pathways compared to uniformly labeled (U-¹³C) substrates where all carbons are labeled. frontiersin.org This positional information is critical for accurately resolving metabolic fluxes and understanding the regulation of central carbon metabolism.

Research Findings with Labeled Fructose

| Tracer Used | Organism/System | Key Findings | Reference |

| [U-¹³C₆]-d-fructose | Human Adipocytes | Fructose stimulates anabolic processes, including glutamate (B1630785) and fatty acid synthesis, and increases the release of free palmitate. | nih.gov |

| [2-¹³C]-fructose | Mice with Liver Cancer | Used to rapidly and directly quantify fructose metabolism in vivo, measuring labeled fructose, glucose, and lactate. | researchgate.net |

| d-[1-¹³C]fructose | Cupriavidus necator H16 (bacterium) | Revealed that the Calvin-Benson-Bassham (CBB) cycle is active even in heterotrophic conditions and that the Entner-Doudoroff (ED) pathway is the main route for fructose degradation. | nih.gov |

| [¹³C₆]fructose (in combination with labeled glucose) | Lactic Acid Bacteria | Helped to resolve metabolic fluxes and determine the contribution of fructose to lactate formation in mixed cultures. | researchgate.net |

| [U¹³C]-fructose | HepG2 Human Hepatocarcinoma Cells | Established a baseline for tracing fructose metabolism through both fructolytic and polyol pathways. | snmjournals.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i4+1 |

InChI Key |

BJHIKXHVCXFQLS-WMPUJKKESA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Methodological Frameworks for D Fructose 2 13c Application in Systems Biology

Principles of Isotopic Labeling Strategies for Carbohydrate Metabolites

Isotopic labeling is a powerful technique in systems biology for tracing the metabolic fate of compounds and quantifying fluxes through metabolic pathways. nih.govhumankinetics.com By replacing a naturally abundant atom (like ¹²C) with its heavier, stable isotope (like ¹³C) in a substrate molecule, researchers can follow the journey of that atom as the substrate is transformed through a series of biochemical reactions. embopress.org This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone for measuring intracellular metabolic fluxes. researchgate.net The choice of the labeled substrate is critical, as different tracers provide varying degrees of resolution for different pathways. researchgate.net For instance, ¹³C-glucose tracers are often used to determine fluxes in the upper parts of metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). d-nb.info The distribution of the ¹³C label in downstream metabolites provides a detailed map of pathway activity. embopress.org

The specific position of the ¹³C label within the fructose (B13574) molecule is a critical consideration in experimental design, as it determines which metabolic pathways can be most effectively interrogated. Labeling at the C-2 position of fructose (D-Fructose-2-¹³C) provides distinct advantages for resolving certain metabolic questions compared to labeling at other positions, such as C-1.

The isomerization of glucose and fructose, a key step in carbohydrate metabolism, involves the C-1 and C-2 positions. Studies have shown that this isomerization process can cause isotopic alterations, leading to different ¹³C patterns in the resulting sugars. nih.gov Specifically, research comparing the metabolism of D-[1-¹³C]fructose and D-[2-¹³C]fructose in rat liver cells revealed significant differences. The output of ¹³C-enriched D-glucose was notably lower when D-[1-¹³C]fructose was the precursor compared to D-[2-¹³C]fructose. nih.gov This was accompanied by a higher production of ¹³C-enriched L-lactate and L-alanine from the D-[1-¹³C]fructose. nih.gov These findings suggest an isotopic discrimination effect at the phosphoglucoisomerase level, which distinguishes between a ¹³C label at the C-1 versus the C-2 position of D-fructose 6-phosphate. nih.gov Therefore, using D-Fructose-2-¹³C allows for a more nuanced investigation of the fluxes and isotopic fractionations around the key enzymatic steps of glycolysis and gluconeogenesis.

The design of isotopic labeling experiments is fundamental to the success of ¹³C-Metabolic Flux Analysis (¹³C-MFA) as it dictates the precision of the resulting flux estimations. researchgate.net A typical experiment involves introducing the ¹³C-labeled substrate, such as D-Fructose-2-¹³C, to a biological system (e.g., cell culture) and allowing it to reach an isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant. d-nb.info The time required to reach this state depends on the turnover rates of the metabolites within the pathways of interest. d-nb.info

For complex metabolic networks, a single tracer may not provide sufficient information to resolve all fluxes accurately. d-nb.info A powerful strategy to overcome this is the use of parallel labeling experiments, where multiple experiments are run with different isotopic tracers. researchgate.netnih.gov For example, one experiment might use [1,2-¹³C]glucose while another uses [U-¹³C]glutamine to better resolve fluxes in both upper and lower metabolism. d-nb.info Integrating the data from these parallel experiments into a single flux model improves the accuracy and resolution of the flux map. researchgate.net When designing an experiment with D-Fructose-2-¹³C, researchers construct a metabolic network model based on known biochemical pathways. researchgate.net The labeling patterns measured in metabolites (often proteinogenic amino acids or intracellular intermediates) are then used to computationally estimate the fluxes through the network that best explain the observed data. embopress.org

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Detection

Detecting the position and abundance of ¹³C isotopes in metabolites is crucial for interpreting labeling experiments. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools used for this purpose. acs.org NMR is particularly powerful because it can unambiguously identify compounds and determine the specific position of the ¹³C label within a molecule, providing detailed isotopomer information. nih.govresearchgate.net MS, often coupled with gas or liquid chromatography, is highly sensitive and provides information on mass isotopologues (the number of heavy isotopes per molecule). humankinetics.com While MS cannot typically determine the position of the label directly, tandem MS techniques can provide some positional information. researchgate.net

NMR spectroscopy is an inherently quantitative technique where the signal intensity is directly proportional to the number of specific nuclei in the sample. mdpi.com It is an invaluable tool for metabolomics, capable of identifying and quantifying multiple metabolites simultaneously. nih.gov For isotopic studies, ¹H and ¹³C NMR are the most common methods. While ¹H NMR is more sensitive, ¹³C NMR offers a much wider range of chemical shifts, which simplifies peak identification and separation, especially in complex mixtures. nih.govrsc.org

Carbon-13 NMR is the definitive method for confirming the position of ¹³C enrichment in a labeled molecule like D-Fructose-2-¹³C. The large chemical shift dispersion of ¹³C NMR allows the resonance of each carbon atom in the fructose molecule to be resolved, confirming that the isotopic label is indeed at the C-2 position. rsc.org

Furthermore, ¹³C NMR is exceptionally well-suited for analyzing the complex tautomeric equilibrium of fructose in solution. Fructose exists as a mixture of several isomers: α- and β-pyranose (six-membered rings), α- and β-furanose (five-membered rings), and a small amount of the open-chain keto form. rsc.orguoc.gr These different tautomers have distinct ¹³C NMR spectra, allowing for their individual identification and quantification. rsc.orgacs.org The relative proportions of these tautomers can be influenced by factors such as solvent, temperature, and pH. rsc.orguoc.gr For example, in aqueous solutions, the β-D-fructopyranose form is dominant, whereas in dimethyl sulfoxide (B87167) (DMSO), the β-D-fructofuranose form preponderates. uoc.gr

| Tautomer | Percentage (%) |

|---|---|

| β-D-fructopyranose | 43.83 ± 0.04 |

| β-D-fructofuranose | 29.52 ± 0.03 |

| α-D-fructofuranose | 15.11 ± 0.01 |

| α-D-fructopyranose | 11.55 ± 0.03 |

This table shows the relative abundance of the four main tautomers of D-fructose as determined by 13C NMR. rsc.org

Quantitative ¹³C NMR (qNMR) is a powerful method for determining both the concentration of metabolites and their isotopic abundance in complex biological samples. mdpi.com The inherent quantitative nature of NMR means that the integrated area of a specific resonance peak is directly proportional to the molar concentration of the nucleus giving rise to that signal. mdpi.com When using a ¹³C-labeled substrate like D-Fructose-2-¹³C, the intensity of the signal from the C-2 position will be significantly enhanced relative to the signals from the other carbon atoms, which are at natural abundance (approx. 1.1%). rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation methods, it becomes a powerful tool for identifying and quantifying metabolites in complex biological samples. The use of ¹³C-labeled tracers like D-fructose-2-¹³C allows for the tracing of carbon atoms through metabolic pathways.

GC-MS is a robust technique for analyzing the ¹³C labeling patterns in various metabolites after feeding cells with a ¹³C-labeled substrate. sci-hub.se It is widely used in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to measure the isotopic labeling of protein-bound amino acids, which are stable and abundant. sci-hub.senih.gov The labeling patterns in amino acids provide information about the fluxes through central carbon metabolism.

In addition to amino acids, GC-MS can be used to analyze the labeling in saccharides, which provides complementary data to better define fluxes around hexose (B10828440) and pentose phosphate pools. nih.govresearchgate.net A method has been developed to analyze ¹³C labeling in the glucose and fructose moieties of sucrose (B13894), as well as in free glucose and fructose. nih.govresearchgate.net This involves derivatization of the sugars to make them volatile for GC analysis. researchgate.net The analysis of saccharide labeling is particularly important in organisms with complex, compartmented metabolism, such as plant cells. nih.gov

The following table summarizes the application of GC-MS in analyzing ¹³C labeling from fructose metabolism.

| Analyte | Information Gained | Reference |

| Proteinogenic Amino Acids | Fluxes through central carbon metabolism (glycolysis, TCA cycle) | sci-hub.se |

| Saccharides (Glucose, Fructose) | Fluxes in upper metabolism (hexose & pentose phosphate pools) | nih.gov |

| Glycogen-bound Glucose | Pentose phosphate pathway fluxes | nih.gov |

| RNA-bound Ribose | Pentose phosphate pathway fluxes | nih.gov |

LC-MS is another powerful technique for metabolic flux analysis, offering advantages for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile. escholarship.orgnih.gov LC-MS provides simpler sample preparation compared to GC-MS and can detect a broader spectrum of metabolites, enabling more comprehensive pathway analysis. escholarship.org

When cells are cultured with a ¹³C-labeled substrate like D-fructose, LC-MS can be used to measure the mass isotopomer distributions for a large number of intracellular metabolites. d-nb.info This includes intermediates of glycolysis (e.g., fructose-6-phosphate), the pentose phosphate pathway, and the TCA cycle. d-nb.info The high sensitivity and resolution of modern LC-MS systems allow for the analysis of low-abundance metabolites from small sample sizes. d-nb.infonih.gov

For example, a study using [U-¹³C]-fructose in maize embryos employed LC-MS/MS to accurately measure the time-course labeling of free sugars, including glucose, fructose, and the glucosyl and fructosyl moieties of sucrose. semanticscholar.org This provided insights into subcellular compartmentation and the activity of the sucrose cycle. semanticscholar.org The ability of LC-MS to provide comprehensive tracing of labeled carbons makes it an indispensable tool in modern metabolomics and flux analysis. escholarship.orgnih.gov

Mass Isotopomer Distribution Analysis (MIDA) is a mathematical framework used to determine the synthesis rates of polymers and the isotopic enrichment of their precursor pools from the mass isotopomer patterns of the polymer. nih.gov It is particularly useful for studying the synthesis of fatty acids and other macromolecules. hilarispublisher.comoup.com

When a ¹³C-labeled substrate like fructose is metabolized, it contributes labeled acetyl-CoA units for de novo lipogenesis. MIDA analyzes the distribution of mass isotopomers in newly synthesized fatty acids, such as palmitate and oleate, to calculate the fraction of the fatty acid synthesized and the enrichment of the acetyl-CoA precursor pool. hilarispublisher.comaacrjournals.org This is achieved by modeling the incorporation of 2-carbon units using multinomial distribution fitting. oup.com

The application of MIDA has been demonstrated in studies investigating the effects of fructose on fatty acid synthesis. hilarispublisher.com By measuring the mass isotopomer distribution in fatty acids extracted from cells grown with ¹³C-labeled fructose, researchers can quantify the contribution of fructose-derived carbons to the lipid fraction. aacrjournals.org

Computational Approaches in ¹³C Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis (MFA) is a powerful technique that uses stable isotope labeling to quantify intracellular metabolic fluxes. sci-hub.semedchemexpress.comrsc.org It involves growing cells on a ¹³C-labeled substrate, measuring the resulting isotopic labeling patterns in metabolites (typically amino acids and other central intermediates), and then using a computational model to estimate the fluxes that best explain the observed labeling data. sci-hub.senih.gov

The process begins with the construction of a metabolic model that includes the biochemical reactions of the central carbon metabolism. shimadzu.com When cells are fed a tracer like [1-¹³C]glucose or a mixture of labeled substrates, the carbon atoms are rearranged in pathway-specific ways. shimadzu.com For instance, the split ratio between glycolysis and the pentose phosphate pathway can be determined from the labeling pattern of pyruvate (B1213749). shimadzu.com

The measured mass isotopomer distributions of metabolites, obtained from GC-MS or LC-MS, are corrected for naturally occurring isotopes. shimadzu.com Then, computational software is used to simulate the labeling patterns for a given set of metabolic fluxes. nih.govshimadzu.com By iteratively adjusting the fluxes and minimizing the difference between the simulated and experimentally measured labeling patterns, the software estimates the in vivo metabolic flux distribution. researchgate.net This process also involves statistical analysis to assess the goodness of fit and determine confidence intervals for the estimated fluxes. sci-hub.se The integration of experimental data with computational modeling in ¹³C-MFA provides a quantitative and systems-level understanding of cellular metabolism. nih.gov

Construction and Refinement of Metabolic Network Models for Flux Estimation

The foundation of any ¹³C-Metabolic Flux Analysis (¹³C-MFA) study is a comprehensive metabolic network model. d-nb.infonih.gov This model is a mathematical representation of the biochemical reactions occurring within a cell or organism. frontiersin.org For studies involving D-Fructose-2-13C, the model must accurately depict the pathways of fructose metabolism.

The construction of these models is a meticulous process that begins with the definition of the model's scope, which can range from a focused analysis of central carbon metabolism to a genome-scale representation. frontiersin.orgfrontiersin.orgnih.gov Key components of the model include:

Reaction Stoichiometry: This defines the balanced chemical equations for all metabolic reactions included in the network. frontiersin.org Public databases like KEGG and MetaCyc are valuable resources for this information. psu.eduresearchgate.net

Atom Transitions: Crucial for ¹³C-MFA, these mappings describe the precise transfer of carbon atoms from substrates to products in each reaction. frontiersin.orgresearchgate.net The specific labeling of this compound requires accurate atom transition maps for all reactions in the fructose utilization pathways to correctly predict the distribution of the ¹³C label throughout the metabolic network. researchgate.net

Compartmentalization: In eukaryotic cells, metabolic pathways are often segregated into different organelles, such as the mitochondria and cytosol. The model must account for this compartmentalization to accurately reflect cellular metabolism. biorxiv.org

Biomass Composition: A lumped reaction is often included to represent the drain of metabolic precursors into biomass, which is essential for cellular growth and proliferation. d-nb.info The stoichiometric coefficients for this reaction are determined by the macromolecular composition of the cell. d-nb.info

The initial model is often a draft that requires refinement based on experimental data. The labeling patterns observed in metabolites after the introduction of this compound provide a powerful means to validate and refine the model. diva-portal.org Discrepancies between the predicted and measured labeling patterns can indicate missing reactions, incorrect atom transitions, or the presence of alternative metabolic pathways. sci-hub.se For instance, if the labeling of a downstream metabolite cannot be explained by the existing model, it may suggest the activity of a previously uncharacterized enzyme or pathway. This iterative process of model refinement is critical for ensuring the accuracy of the final flux estimates. nih.govdiva-portal.org Software tools like ReMatch can assist in the construction and refinement of these models by integrating information from various databases and facilitating the inclusion of carbon mapping data. researchgate.netresearchgate.net

| Component | Description | Relevance to this compound | Data Sources |

|---|---|---|---|

| Reaction Stoichiometry | Balanced chemical equations for all metabolic reactions in the network. | Defines the possible routes for the metabolism of fructose and the interconversion of metabolites. | KEGG, MetaCyc psu.eduresearchgate.net |

| Atom Transitions | Mapping of carbon atoms from substrates to products for each reaction. | Essential for tracking the 13C label from the second carbon of fructose as it is distributed throughout the metabolic network. researchgate.net | ARM Database, Manual Curation psu.eduresearchgate.net |

| Compartmentalization | Division of the metabolic network into different cellular compartments (e.g., cytosol, mitochondria). | Crucial for accurately modeling fructose metabolism in eukaryotes, where different stages of metabolism occur in separate organelles. biorxiv.org | Literature, Experimental Data |

| Biomass Composition | A lumped reaction representing the drain of metabolic precursors into cellular biomass. | Accounts for the anabolic demands on fructose metabolism for cell growth. | Experimental Measurement, Literature Values d-nb.info |

Algorithms for Flux Quantification and Statistical Validation of Flux Distributions

Once a refined metabolic model is in place and the isotopic labeling data from this compound experiments are obtained, the next step is to quantify the metabolic fluxes. This is achieved through the use of specialized algorithms that solve the complex system of equations relating fluxes to labeling patterns. frontiersin.org

Two primary approaches exist for flux quantification in ¹³C-MFA:

The Optimization Approach: This is the more common method and involves formulating the flux estimation as a least-squares parameter estimation problem. nih.govhelsinki.fi The goal is to find the set of fluxes that minimizes the difference between the experimentally measured labeling patterns and the labeling patterns simulated by the metabolic model. nih.gov This is a non-linear optimization problem that is typically solved using iterative algorithms. psu.eduhelsinki.fi

The Direct Approach: This method aims to derive linear constraints on the fluxes from the labeling data, which are then combined with the linear balance constraints from the steady state. psu.eduhelsinki.fi This approach avoids the complexities of non-linear optimization and the potential for getting stuck in local optima. helsinki.fi

Several software packages have been developed to implement these algorithms, making ¹³C-MFA more accessible to researchers without extensive expertise in mathematics and programming. d-nb.info Tools like INCA, Metran, and 13CFLUX2 provide user-friendly interfaces for defining metabolic models, inputting labeling data, and performing flux calculations. d-nb.infobiorxiv.org13cflux.net These software suites often incorporate advanced algorithms like the Elementary Metabolite Unit (EMU) framework, which significantly improves the efficiency of simulating isotope labeling in complex networks. d-nb.infonih.gov13cflux.net

Statistical Validation of Flux Distributions

A critical aspect of flux quantification is the statistical validation of the estimated flux map. sci-hub.se This involves assessing the goodness-of-fit between the model predictions and the experimental data and determining the confidence with which each flux is estimated. frontiersin.org

Common statistical validation methods include:

Chi-squared (χ²) Test: This test is widely used to assess the goodness-of-fit. arxiv.org It compares the sum of squared residuals (the differences between measured and simulated data) to a chi-squared distribution to determine if the model provides a statistically acceptable fit to the data. diva-portal.org

Confidence Intervals: These provide a range within which the true value of a flux is likely to lie. nih.gov Accurate calculation of confidence intervals is crucial for interpreting the significance of the estimated fluxes. Nonlinear methods are often required to accurately determine these intervals. vanderbilt.edu

Sensitivity Analysis: This involves systematically perturbing the model parameters (e.g., fluxes) to understand how sensitive the model output (labeling patterns) is to these changes. This can help to identify the most influential fluxes in the network.

| Algorithm/Method | Description | Key Features | Software Examples |

|---|---|---|---|

| Optimization Approach (Least-Squares) | Finds the set of fluxes that minimizes the difference between measured and simulated labeling data through iterative optimization. nih.govhelsinki.fi | Most common approach; handles complex, non-linear relationships. | INCA, Metran, 13CFLUX2 d-nb.infobiorxiv.org13cflux.net |

| Direct Approach | Derives linear constraints on fluxes directly from labeling data, avoiding non-linear optimization. psu.eduhelsinki.fi | Computationally less intensive; avoids local optima. | Custom implementations |

| Elementary Metabolite Unit (EMU) Framework | An efficient algorithm for simulating isotope labeling in complex metabolic networks. d-nb.infonih.gov13cflux.net | Reduces computational burden; integrated into many software tools. | INCA, Metran, 13CFLUX2 d-nb.infobiorxiv.org13cflux.net |

| Chi-squared (χ²) Test | A statistical test to assess the goodness-of-fit between the model and the experimental data. diva-portal.orgarxiv.org | Provides a quantitative measure of how well the model explains the data. | Standard feature in MFA software |

| Confidence Interval Calculation | Determines the range of uncertainty for each estimated flux. nih.gov | Essential for interpreting the precision and significance of flux estimates. | INCA, Metran d-nb.infobiorxiv.org |

Experimental Design Principles for High-Resolution Flux Mapping with this compound Tracers

The quality and resolution of the resulting flux map are highly dependent on the design of the isotope labeling experiment. d-nb.info For studies using this compound, careful consideration of the experimental setup is crucial to maximize the information content of the labeling data.

Key principles for designing high-resolution flux mapping experiments include:

Optimal Tracer Selection: While this article focuses on this compound, it is important to note that the choice of tracer is a critical aspect of experimental design. nih.gov The specific labeling position on the substrate molecule determines which pathways will be most effectively probed. This compound, for example, is particularly useful for resolving fluxes in the upper parts of glycolysis and the pentose phosphate pathway.

Parallel Labeling Experiments: A powerful strategy for improving flux resolution is to conduct multiple experiments in parallel, each with a different isotopically labeled tracer. d-nb.infonih.gov For instance, a study might use this compound in one experiment and [U-¹³C]-glutamine in another. nih.gov By combining the data from these experiments, a more comprehensive and precise flux map can be obtained. d-nb.info The combination of [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine has been shown to be particularly effective. nih.gov

Isotopic Steady State: Many ¹³C-MFA methods assume that the system is at an isotopic steady state, meaning that the labeling of intracellular metabolites is constant over time. d-nb.info It is essential to experimentally validate this assumption by measuring labeling at multiple time points. d-nb.info If the system is not at a steady state, more advanced non-stationary ¹³C-MFA techniques must be used. d-nb.info

Measurement Selection: The choice of which metabolites to measure and which labeling information (e.g., mass isotopomer distributions from MS or positional isotopomers from NMR) to collect is also critical. 13cflux.net Tandem mass spectrometry (MS/MS) can provide additional fragmentation data that further constrains the flux estimates. frontiersin.org Computational tools can be used to predict which measurements will be most informative for resolving specific fluxes of interest. helsinki.fi

Robust Experimental Design (R-ED): When prior knowledge about the expected fluxes is limited, R-ED methods can be employed. frontiersin.org These approaches use a sampling-based strategy to identify tracer combinations that are informative across a wide range of possible flux distributions. frontiersin.org

By adhering to these principles, researchers can design experiments that yield high-quality labeling data, leading to more accurate and reliable quantification of metabolic fluxes with this compound.

| Principle | Description | Benefit for Flux Mapping | Considerations |

|---|---|---|---|

| Optimal Tracer Selection | Choosing the labeled substrate and the position of the 13C label to maximize information about specific pathways. nih.gov | Enhances the resolution of fluxes in targeted pathways. | The specific research question and the metabolic network being studied. |

| Parallel Labeling Experiments | Conducting multiple experiments with different isotopic tracers. d-nb.infonih.gov | Provides complementary labeling information, leading to a more comprehensive and precise flux map. d-nb.info | Increased experimental cost and complexity. |

| Isotopic Steady State Validation | Confirming that the labeling of intracellular metabolites is constant over time by measuring at multiple time points. d-nb.info | Ensures the validity of the assumptions underlying many 13C-MFA algorithms. | If not at steady state, requires the use of non-stationary MFA methods. d-nb.info |

| Measurement Selection | Strategically choosing which metabolites and what type of labeling information to measure. 13cflux.net | Maximizes the information content of the data for resolving fluxes of interest. | Analytical capabilities (e.g., MS vs. NMR vs. MS/MS). frontiersin.org |

| Robust Experimental Design (R-ED) | A computational approach to identify informative tracer strategies when prior knowledge of fluxes is limited. frontiersin.org | Increases the likelihood of a successful and informative experiment in novel systems. | Requires specialized computational tools and expertise. |

Elucidation of Metabolic Pathways and Biochemical Transformations Via D Fructose 2 13c Tracing

Detailed Investigations of Central Carbon Metabolism

The use of D-Fructose-2-13C allows for a granular analysis of central carbon metabolism, revealing the distinct yet interconnected fates of fructose (B13574) carbons within the cell. This tracer helps to differentiate the metabolic processing of fructose from that of glucose, which is crucial given their different entry points into core metabolic pathways.

Glycolytic Pathway Flux Analysis utilizing this compound

Glycolysis is a fundamental pathway for energy production, breaking down hexose (B10828440) sugars into pyruvate (B1213749). wikipedia.org While glucose is the canonical substrate, fructose is also a significant contributor, particularly in tissues like the liver and in certain pathological states such as cancer. uni.lunih.gov this compound tracing illuminates the specific routes and rates of fructose entry and progression through the glycolytic cascade.

Once this compound enters the glycolytic pathway, the labeled C2 carbon can be tracked into key downstream products like pyruvate, lactate (B86563), and acetyl-CoA. Following phosphorylation, fructose is cleaved into two three-carbon units: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. In this process, the 2-13C label from fructose ends up on the C2 position of DHAP. Isomerization of DHAP to glyceraldehyde-3-phosphate (G3P) transfers the label to the C2 position of G3P. Subsequent glycolytic reactions convert G3P to pyruvate, retaining the 13C label at the C2 position of pyruvate and, consequently, lactate.

The labeled pyruvate can also enter the mitochondria, where it is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA. wikipedia.org This reaction would yield [1-13C]acetyl-CoA from [2-13C]pyruvate. Studies using 13C-labeled fructose have demonstrated a dose-dependent increase in the formation of tracer-labeled acetyl-CoA. nih.gov For instance, in adipocytes treated with labeled fructose, the proportion of the total acetyl-CoA pool derived from the tracer increased significantly with fructose concentration. nih.gov This labeled acetyl-CoA is a precursor for the synthesis of fatty acids, and its detection reflects the catabolic use of fructose for lipogenesis. nih.gov

Table 1: Contribution of Labeled Fructose to Acetyl-CoA Pool in Adipocytes This table is generated based on findings from studies using uniformly labeled fructose, illustrating the principle of tracing carbon into acetyl-CoA.

| Fructose Concentration | Tracer-Labeled [1,2-13C2]-Acetyl-CoA (% of Total Pool) |

|---|---|

| 0.1 mM | ~15% |

| Higher Doses | 35-40% |

Source: Adapted from research on fructose-derived acetyl-CoA formation. nih.gov

The entry of fructose into glycolysis is governed by the activity of specific enzymes, primarily hexokinase and fructokinase (also known as ketohexokinase). cloudfront.net Hexokinase, which phosphorylates glucose, has a much lower affinity for fructose. quora.com It converts fructose into fructose-6-phosphate (F6P), an intermediate that directly enters the main glycolytic pathway. youtube.com In contrast, fructokinase, found predominantly in the liver, kidney, and intestine, phosphorylates fructose at the C1 position to form fructose-1-phosphate (F1P). cloudfront.netnih.gov Aldolase B then cleaves F1P into DHAP and glyceraldehyde. youtube.com

Using this compound allows researchers to distinguish between these two entry routes. If fructose is metabolized via hexokinase, the resulting [2-13C]F6P can be acted upon by phosphoglucoisomerase. This enzyme catalyzes the reversible isomerization of F6P to glucose-6-phosphate (G6P). nih.gov Tracing the 13C label can reveal the kinetics and directionality of this interconversion. Studies using D-[2-13C]glucose 6-phosphate have shown that its equilibration with fructose 6-phosphate is significantly faster than proton exchange with the solvent, providing strong evidence for a two-step catalytic mechanism involving an intramolecular proton transfer. nih.gov

Pentose (B10789219) Phosphate Pathway (PPP) Elucidation with this compound

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis. khanacademy.org It is responsible for producing NADPH, a key reductant for biosynthetic reactions and antioxidant defense, and for generating pentose phosphates, which are precursors for nucleotide synthesis. nih.govescholarship.org The PPP has two distinct branches: the oxidative and the non-oxidative branch. khanacademy.org this compound tracing is particularly valuable for dissecting the fluxes through these branches.

Research has revealed that certain cancer cells, such as those in pancreatic cancer, exhibit a distinct metabolic phenotype where fructose is preferentially metabolized through the non-oxidative branch of the PPP. uni.lunih.govaacrjournals.org This branch consists of a series of reversible reactions catalyzed by enzymes like transketolase and transaldolase, which interconvert pentose phosphates and glycolytic intermediates. aacrjournals.org

Using 13C-labeled fructose, studies have demonstrated that fructose carbons are shunted into the non-oxidative PPP at significantly higher rates than glucose carbons to support nucleic acid synthesis. aacrjournals.orgmedicinacomplementar.com.br This preferential shunting is driven by the enzyme transketolase (TKT), which uses fructose-6-phosphate to produce precursors for ribose-5-phosphate, the backbone of nucleic acids. uni.luaacrjournals.org In pancreatic cancer cells, 13C-labeled fructose was metabolized at rates 250% higher than glucose via the transketolase-regulated non-oxidative pathway for nucleic acid synthesis. aacrjournals.orgmedicinacomplementar.com.br This highlights a critical role for fructose in promoting cancer cell proliferation by supplying the necessary building blocks for RNA and DNA. nih.govmedicinacomplementar.com.br The increased flux through this pathway provides a significant biosynthetic advantage to cancer cells. medicinacomplementar.com.br

Table 2: Comparative Metabolism of Labeled Glucose vs. Fructose in Pancreatic Cancer Cells

| Metabolic Pathway | Substrate | Relative Carbon Contribution | Primary Output |

|---|---|---|---|

| Oxidative PPP | [13C]Glucose | Similar | NADPH |

| [13C]Fructose | Similar | ||

| Non-Oxidative PPP | [13C]Glucose | Base | Nucleic Acid Precursors |

| [13C]Fructose | ~250% higher than Glucose |

Source: Based on findings from metabolomic studies in pancreatic cancer. aacrjournals.orgmedicinacomplementar.com.br

Tricarboxylic Acid (TCA) Cycle Intermediacy and Anaplerosis from Fructose-Derived Carbons

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate ATP and providing precursors for biosynthesis. D-Fructose-2-¹³C tracing studies have been instrumental in understanding how fructose-derived carbons enter and replenish the pool of TCA cycle intermediates, a process known as anaplerosis.

When cells are incubated with ¹³C-labeled fructose, the label can be tracked as it is incorporated into downstream metabolites. Fructose is first metabolized through glycolysis to form pyruvate. This pyruvate can then enter the mitochondria and contribute to the TCA cycle. The entry of fructose-derived carbons into the TCA cycle leads to an increase in labeled intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate. A significant portion of the labeled fructose that enters the TCA cycle results in an increase in labeled glutamate (B1630785), which is synthesized from the TCA cycle intermediate α-ketoglutarate. nih.govresearchgate.net

One of the primary fates of pyruvate derived from fructose is its conversion to acetyl-CoA by the enzyme pyruvate dehydrogenase (PDH). This ¹³C-labeled acetyl-CoA then condenses with oxaloacetate to form citrate, initiating the TCA cycle. The use of [U-¹³C₆]-fructose, where all six carbons are labeled, results in the formation of [1,2-¹³C₂]-acetyl-CoA. nih.gov The entry of this labeled acetyl-CoA into the TCA cycle can be monitored by observing the mass isotopologue distribution of TCA cycle intermediates. nih.gov For instance, the condensation of [1,2-¹³C₂]-acetyl-CoA with unlabeled oxaloacetate will produce citrate labeled at two carbon positions (M+2 citrate). Subsequent turns of the cycle will lead to different labeling patterns in other intermediates. Studies have shown a dose-dependent increase in tracer-labeled acetyl-CoA formed from fructose in both differentiating and differentiated adipocytes. nih.gov

| Isotopic Tracer | Key Labeled Intermediate | Significance |

| D-Fructose-2-¹³C | [2-¹³C]pyruvate | Precursor for both PDH and PC pathways |

| [U-¹³C₆]-fructose | [1,2-¹³C₂]-acetyl-CoA | Measures direct entry into the TCA cycle via PDH |

| [U-¹³C₆]-fructose | M+2 labeled TCA intermediates | Indicates the incorporation of fructose-derived two-carbon units |

Pyruvate has two main entry points into the TCA cycle: conversion to acetyl-CoA via pyruvate dehydrogenase (PDH), which is a cataplerotic process that feeds the oxidative pathway, and carboxylation to oxaloacetate via pyruvate carboxylase (PC), which is an anaplerotic reaction that replenishes TCA cycle intermediates. caldic.comnih.gov Isotope tracing with D-fructose-2-¹³C allows for the distinction between these two fluxes.

The PDH pathway leads to the incorporation of two labeled carbons from [U-¹³C₆]-fructose into citrate. In contrast, the PC pathway incorporates three labeled carbons from [¹³C₃]-pyruvate (derived from [U-¹³C₆]-fructose) into oxaloacetate, which then forms M+3 labeled citrate upon condensation with unlabeled acetyl-CoA. biorxiv.org By analyzing the mass isotopologue distribution of TCA cycle intermediates like citrate and malate, the relative contributions of PDH and PC to TCA cycle anaplerosis can be determined. nih.gov Studies in human adipocytes have demonstrated that fructose-derived pyruvate predominantly enters the TCA cycle via PDH flux, leading to citrate formation for anabolic processes like fatty acid synthesis, rather than serving as a major source for anaplerosis through the PC pathway. nih.gov In fact, increasing fructose concentrations have been shown to cause a dose-dependent decrease in PC flux in both differentiating and differentiated adipocytes. nih.gov

| Pathway | Enzyme | Product | Isotopic Labeling from [U-¹³C₆]-fructose | Metabolic Role |

| Cataplerotic | Pyruvate Dehydrogenase (PDH) | Acetyl-CoA | M+2 | Energy production, fatty acid synthesis |

| Anaplerotic | Pyruvate Carboxylase (PC) | Oxaloacetate | M+3 | Replenishment of TCA cycle intermediates |

Analysis of Biosynthetic Pathways and Anabolic Processes

Fructose is not only a source of energy but also a substrate for various biosynthetic pathways. D-Fructose-2-¹³C tracing is a valuable tool to quantify the contribution of fructose to anabolic processes such as the synthesis of fatty acids and amino acids.

De novo fatty acid synthesis is the process of creating fatty acids from non-lipid precursors. Fructose is a known potent stimulator of this process. nih.gov When fructose-derived pyruvate enters the TCA cycle via PDH, it forms citrate. An excess of citrate can be exported from the mitochondria to the cytosol, where it is cleaved by ATP-citrate lyase to generate acetyl-CoA, the primary building block for fatty acid synthesis. nih.govnih.gov

By using ¹³C-labeled fructose, researchers can trace the incorporation of fructose-derived carbons into newly synthesized fatty acids like palmitate. nih.gov The analysis of the mass isotopomer distribution in these fatty acids allows for the quantification of the contribution of fructose to the lipogenic acetyl-CoA pool. Studies have shown that fructose robustly increases intracellular palmitate and de novo palmitate synthesis in adipocytes. nih.gov

| Precursor | Pathway | Key Intermediate | End Product |

| D-Fructose | Glycolysis -> PDH -> TCA Cycle | Citrate | Acetyl-CoA |

| Acetyl-CoA | Fatty Acid Synthesis | Malonyl-CoA | Palmitate |

The carbon skeletons of several non-essential amino acids are derived from intermediates of glycolysis and the TCA cycle. Therefore, fructose metabolism can contribute to the synthesis of these amino acids. D-Fructose-2-¹³C tracing studies have shown that fructose-derived carbons are incorporated into the amino acid pool.

A prominent example is the synthesis of glutamate. The TCA cycle intermediate α-ketoglutarate can be converted to glutamate through transamination. When cells are supplied with ¹³C-labeled fructose, the label appears in α-ketoglutarate and subsequently in glutamate. nih.gov This demonstrates a direct link between fructose metabolism and amino acid biosynthesis. Studies have observed a significant increase in extracellular [¹³C]-glutamate in cultures of both differentiating and fully differentiated adipocytes when incubated with fructose. nih.gov This indicates an increased anabolic function, where glutamate can serve as a precursor for other amino acids.

| Fructose-Derived Intermediate | Corresponding Amino Acid |

| α-ketoglutarate | Glutamate |

| Oxaloacetate | Aspartate |

| Pyruvate | Alanine |

Enzyme Kinetics and Mechanistic Studies with this compound

Beyond tracing metabolic pathways, D-Fructose-2-¹³C can be utilized in more focused studies on enzyme kinetics and reaction mechanisms. Techniques like ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the transformation of ¹³C-labeled substrates in real-time.

For instance, in situ ¹³C NMR has been used to investigate the kinetics of the hydrothermal transformation of D-glucose to D-fructose and its subsequent conversion to 5-hydroxymethylfurfural. nih.govacs.org While this specific example focuses on the reverse reaction of fructose formation, similar principles can be applied to study the enzymes involved in fructose metabolism. By observing the appearance and disappearance of ¹³C signals corresponding to different metabolites, the rates of enzymatic reactions can be determined. These kinetic parameters are crucial for building accurate metabolic models and understanding how enzyme activities are regulated.

Furthermore, changes in the ¹³C chemical shifts of D-fructose upon interaction with other molecules, such as metal ions, can provide insights into binding mechanisms and the structure of enzyme-substrate complexes. researchgate.net

Kinetic Characterization of Fructose-Metabolizing Enzymes using 13C-Labeled Substrates

The determination of kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), is fundamental to understanding enzyme function. While direct kinetic data for this compound with specific enzymes is not extensively detailed in the available literature, the principles of using isotopically labeled substrates are well-established for elucidating enzyme kinetics. For instance, studies on key fructose-metabolizing enzymes like fructokinase and phosphofructokinase have established their kinetic profiles, which are crucial for modeling metabolic fluxes. Fructokinase C, for example, exhibits a high affinity for fructose. nih.govnih.govresearchgate.net The use of 13C-labeled substrates, in general, allows for the sensitive detection of reaction products and the precise measurement of reaction rates, often through techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.

One relevant study on the fructose-1,6-bisphosphate aldolase reaction determined kinetic and equilibrium isotope effects. While not specifying the use of this compound, it highlights the power of isotopic analysis in revealing mechanistic details. The study reported a kinetic isotope effect (13(Vmax/Km)) on C-3 of 1.016 ± 0.007, indicating that the bond-breaking step involving this carbon is partially rate-limiting.

| Enzyme | Substrate | Km | Vmax | Organism/Tissue |

|---|---|---|---|---|

| Phosphofructokinase-1 (PFK-1) | Fructose 6-phosphate | 0.35 ± 0.02 mM to 0.75 ± 0.05 mM | Not specified | Teladorsagia circumcincta (L3) |

| Phosphofructokinase-1 (PFK-1) | Fructose 6-phosphate | 0.40 ± 0.03 mM to 0.65 ± 0.05 mM | Not specified | Teladorsagia circumcincta (Adult) |

| Phosphofructokinase (PFK) | D-fructose-6-phosphate | 1.05 mM | Not specified | Setaria cervi |

| Human Phosphofructokinase-M (PFK-M) | Fructose 6-phosphate | 147 µM | Not specified | Human (recombinant) |

| Human Phosphofructokinase-L (PFK-L) | Fructose 6-phosphate | 1360 µM | Not specified | Human (recombinant) |

| Human Phosphofructokinase-P (PFK-P) | Fructose 6-phosphate | 1333 µM | Not specified | Human (recombinant) |

Elucidation of Stereochemical Pathways in Enzymatic Interconversions

Enzymatic reactions are characterized by their high stereospecificity, and isotopically labeled substrates are pivotal in unraveling the precise stereochemical course of these transformations. The fate of the 13C label at the C-2 position of fructose can reveal the orientation of substrate binding and the mechanism of bond formation and cleavage.

A prime example is the reaction catalyzed by aldolase, which cleaves fructose 1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P). The stereochemistry of this reaction is tightly controlled. Fructose-1,6-bisphosphate (FBP) aldolase and tagatose-1,6-bisphosphate (TBP) aldolase are highly specific for the synthesis of their respective diastereoisomers. nih.gov However, studies have shown that this stereoselectivity can be manipulated. For instance, a fructose-1,6-bisphosphate aldolase from the thermophile Thermus caldophilus GK24 has been shown to produce both FBP and TBP. nih.gov

Furthermore, directed evolution has been successfully employed to alter the stereochemical outcome of the reaction catalyzed by tagatose-1,6-bisphosphate aldolase. After several rounds of mutation and selection, an evolved enzyme exhibited a 100-fold change in stereospecificity, shifting from a greater than 99:1 preference for tagatose 1,6-bisphosphate to a 4:1 preference for its diastereoisomer, fructose 1,6-bisphosphate. nih.gov Such studies, while not always explicitly using this compound, demonstrate how the principles of stereochemical analysis, often reliant on isotopic labeling for product identification and quantification, can be applied to understand and engineer enzymatic pathways.

Biochemical and Electrochemical Elucidation of Biocatalytic Mechanisms (e.g., D-Fructose Dehydrogenase)

D-fructose dehydrogenase (FDH) is a membrane-bound enzyme that catalyzes the oxidation of D-fructose. While direct evidence for the use of this compound in elucidating its mechanism is not prominent in the provided search results, the combination of structural biology, bioelectrochemistry, and protein engineering has shed considerable light on its function.

FDH from Gluconobacter japonicus is a heterotrimeric flavohemoprotein capable of direct electron transfer (DET), a process of significant interest for biosensor and biofuel cell applications. kyoto-u.ac.jpchemrxiv.orgchemrxiv.org Structural analyses have revealed the arrangement of its cofactors, including a flavin adenine dinucleotide (FAD) catalytic site and three heme c moieties that act as electron relays. kyoto-u.ac.jpchemrxiv.orgchemrxiv.orgdtu.dk

The electron transfer pathway has been mapped from the reduced FAD through heme 3c to heme 2c, and then to an external electron acceptor or an electrode. kyoto-u.ac.jpchemrxiv.org Heme 1c does not appear to be involved in this direct electron transfer. kyoto-u.ac.jp The surface charge of the enzyme, particularly around heme 2c, has been shown to be crucial for its interaction with electrodes. kyoto-u.ac.jpchemrxiv.org While 13C-labeling studies would be invaluable in probing the substrate-enzyme interactions and the precise mechanism of hydride transfer during catalysis, the current understanding is largely derived from these complementary techniques.

Isotopic Exchange and Equilibrium Studies

Isotopic exchange studies using molecules like this compound are powerful for probing the reversibility of enzymatic reactions and determining equilibrium isotope effects. These studies provide insights into the thermodynamics of metabolic interconversions.

A notable example is the investigation of the phosphoglucoisomerase-catalyzed interconversion of glucose 6-phosphate and fructose 6-phosphate. A study using D-[2-13C]glucose 6-phosphate in heavy water (2H2O) monitored by 13C-NMR spectroscopy revealed that the equilibration between the glucose and fructose phosphates is significantly faster than the intermolecular proton transfer from the solvent. nih.gov This supports a two-step mechanism for the interconversion, involving either an intramolecular or an intermolecular proton transfer. nih.gov

Furthermore, the study on the fructose-1,6-bisphosphate aldolase reaction determined equilibrium isotope effects (K12/K13) for the bond cleavage between C-3 and C-4. The equilibrium isotope effect on C-3 was found to be 1.0036 ± 0.0002, and on C-4, it was 1.0049 ± 0.0001. These small but significant isotope effects can lead to the non-statistical distribution of 13C in carbohydrates and have implications for understanding isotopic fractionation in metabolic networks.

| Enzyme | Reaction | Carbon Position | Equilibrium Isotope Effect (K12/K13) |

|---|---|---|---|

| Fructose-1,6-bisphosphate Aldolase | FBP Cleavage | C-3 | 1.0036 ± 0.0002 |

| Fructose-1,6-bisphosphate Aldolase | FBP Cleavage | C-4 | 1.0049 ± 0.0001 |

In Vitro and Ex Vivo Research Models Utilizing D Fructose 2 13c

Mammalian Cell Culture Systems for Metabolic Profiling

Mammalian cell cultures provide a simplified and controlled environment to investigate the cellular and molecular mechanisms of fructose (B13574) metabolism.

Adipose tissue is a key player in energy homeostasis, and understanding how it metabolizes fructose is crucial. Studies using ¹³C-labeled fructose in human adipocyte cell cultures have demonstrated that fructose is a potent lipogenic substrate.

In one study, uniformly labeled [U-¹³C₆]-D-fructose was used to trace its metabolic fate in differentiating and differentiated human adipocytes. The results showed that fructose robustly stimulates anabolic processes, including the synthesis of glutamate (B1630785) and fatty acids. nih.govnih.gov A dose-dependent increase in the formation of tracer-labeled acetyl-CoA, a key precursor for fatty acid synthesis, was observed in both differentiating and differentiated adipocytes. nih.gov For instance, at a concentration of 0.1 mM fructose, approximately 15% of the total acetyl-CoA pool was labeled, and this increased to 35–40% at higher fructose concentrations. nih.gov

Furthermore, the study found a significant increase in the intracellular formation of ¹³C-palmitate, with a more pronounced effect in differentiated adipocytes. nih.govnih.gov This indicates that as adipocytes mature, they have a greater capacity to convert fructose into stored fat. While fructose was used for oxidation in differentiating adipocytes, its primary role in differentiated adipocytes was directed towards anabolic processes. nih.gov

| Fructose Concentration (mM) | Tracer-labeled Acetyl-CoA (% of total pool) | Fold Increase in Extracellular [¹³C]-Glutamate (compared to 0.1 mM) |

|---|---|---|

| 0.1 | ~15% | 1.0 |

| 2.5 | Data not specified | Significant increase |

| 5.0 | 35-40% | 7.2 |

The liver is the primary site of fructose metabolism. Studies utilizing ¹³C-labeled fructose in hepatocytes have provided detailed insights into its conversion into other key metabolites.

A study using D-[2-¹³C]fructose, along with other positionally labeled fructose isotopes, in hepatocytes from Goto-Kakizaki rats, a model for type 2 diabetes, investigated the conversion of fructose to glucose, L-lactate, and L-alanine. nih.gov The findings from this research are relevant to understanding the relative contributions of fructokinase and hexokinase to fructose phosphorylation, the fate of fructose-derived glyceraldehyde and dihydroxyacetone phosphate (B84403), and the generation of lactate (B86563). nih.gov The use of D-[2-¹³C]fructose specifically allows for the tracing of the C2 carbon as it moves through glycolysis and other interconnected pathways.

The metabolism of fructose in the liver is rapid and bypasses the main regulatory step of glycolysis, leading to a quick influx of carbons into pathways for gluconeogenesis and lipogenesis. mdpi.com In hepatocytes, fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved into dihydroxyacetone phosphate and glyceraldehyde. mdpi.com These three-carbon molecules can then be used for the synthesis of glucose, glycogen, lactate, and the backbone of triglycerides. mdpi.com

The metabolic effects of fructose are not limited to adipocytes and hepatocytes. D-Fructose-2-13C and other labeled isotopes are used to explore its metabolism in other specialized cell types.

Pancreatic Cells: Research on pancreatic cancer cell lines has shown that they can readily metabolize fructose. researchgate.net One study demonstrated that chronic exposure of rodent and human pancreatic β-cells to fructose made them hyper-responsive to glucose-stimulated insulin secretion. physiology.orgnih.gov This effect was linked to a reduction in intracellular ATP levels and an increase in extracellular ATP signaling. physiology.orgnih.gov In pancreatic cancer cells, ¹³C-labeled fructose tracing has revealed that fructose is preferentially used for nucleic acid synthesis through the non-oxidative pentose (B10789219) phosphate pathway, while glucose is primarily directed towards glycolysis and the TCA cycle. researchgate.net

Brain Tissue: While glucose is the brain's primary energy source, emerging evidence suggests that the brain can also metabolize fructose. mdpi.com In fact, studies have shown that fructose can be generated in the human brain from glucose via the polyol pathway. ifoodmm.cn The presence of the fructose transporter GLUT5 and the fructose-metabolizing enzyme ketohexokinase in the brain, particularly in the hippocampus, supports the capacity for direct fructose metabolism. nih.gov Research using rodent models has indicated that even short-term fructose ingestion can impact brain plasticity and mitochondrial function. nih.gov While direct studies using this compound in primary brain cells are limited in the provided search results, the use of hyperpolarized [2-¹³C]-D-fructose has been proposed for real-time monitoring of glycolysis in brain tissue. nih.gov

Microbial Systems for Pathway Discovery and Metabolic Engineering

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used in microbial biotechnology to quantify the rates of intracellular metabolic pathways. nih.govcreative-proteomics.com By feeding microorganisms a ¹³C-labeled substrate like fructose and analyzing the labeling patterns of metabolic intermediates and products, researchers can map the flow of carbon through the metabolic network. nih.gov

This approach is crucial for:

Pathway Discovery: Identifying novel or alternative metabolic routes.

Metabolic Engineering: Guiding the genetic modification of microorganisms to improve the production of desired chemicals, biofuels, or pharmaceuticals. nih.gov

While many ¹³C-MFA studies in microbes like Escherichia coli and Saccharomyces cerevisiae have utilized labeled glucose, the same principles apply to the use of this compound. nih.govnih.gov For instance, in Saccharomyces cerevisiae, metabolic engineering efforts have focused on improving the utilization of various sugars, including fructose, for the production of compounds like ethanol and naringin. ifoodmm.cnnih.gov The analysis of metabolic fluxes using ¹³C-labeled substrates is a key component of these engineering strategies. nih.gov

Advanced Research Perspectives and Future Directions in D Fructose 2 13c Research

Integration of 13C-MFA with Multi-Omics Data for Holistic Metabolic Understanding

13C-Metabolic Flux Analysis (13C-MFA) has emerged as a powerful technique for quantifying the rates of intracellular metabolic pathways. nih.govd-nb.info By introducing a 13C-labeled substrate like D-Fructose-2-13C into a biological system, scientists can track the distribution of the isotope label into various metabolites. nih.gov This pattern of isotope distribution is dependent on the metabolic flux values, which can then be estimated through computational modeling. nih.govnih.gov However, while 13C-MFA provides a quantitative map of network activity, it does not, on its own, reveal the underlying regulatory drivers of these flux distributions.

A more holistic understanding of metabolism requires the integration of flux data with other "omics" datasets, such as transcriptomics, proteomics, and metabolomics. frontiersin.orgnih.gov This multi-omics approach connects the functional output of metabolism (fluxes) with the machinery that controls it (genes and proteins). embopress.org For instance, Parsimonious 13C-MFA (p13CMFA) is an approach that integrates gene expression data into flux analysis. plos.org This method can identify an optimal flux distribution that is consistent with both the 13C labeling data and the transcriptomic evidence for enzyme expression, effectively narrowing down the range of possible metabolic states. plos.org

Research combining metabolomics and transcriptomics in loquat fruit mutants has demonstrated the power of this integrated approach in understanding fructose (B13574) metabolism. frontiersin.org Such studies can correlate changes in fructose-related metabolic pathways with the expression levels of key regulatory genes, providing a comprehensive picture of how genetic variations impact metabolic function. frontiersin.org The ultimate goal of these integrative strategies is to build predictive models of cellular metabolism that can account for the interplay between genes, proteins, and metabolic reaction rates, moving from a descriptive to a functional and predictive understanding of complex biological systems. embopress.orgbiorxiv.org

| Research Approach | Data Types Integrated | Key Insights Gained |

| 13C-MFA | Isotope labeling patterns from tracers (e.g., this compound) | Quantitative flux map of central carbon metabolism. nih.gov |

| Multi-Omics | Genomics, Transcriptomics, Proteomics, Metabolomics | Comprehensive component lists and their concentrations. frontiersin.org |

| Integrated 13C-MFA | 13C-MFA flux data + Transcriptomics (e.g., p13CMFA) | Flux distributions constrained by gene expression evidence. plos.org |

| Systems Biology | Multi-omics data + Fluxomics data + Computational Modeling | Holistic, functional understanding of metabolic network regulation. nih.govembopress.org |

Development of Novel Positional Fructose Tracers and Enhanced Detection Modalities

The precision of 13C-MFA is highly dependent on the design of the isotopic tracer. nih.gov While this compound provides specific information, the development of a suite of positionally labeled fructose tracers offers a more comprehensive view of its metabolic fate. A study utilizing D-[1-13C]fructose, D-[2-13C]fructose, and D-[6-13C]fructose in rat hepatocytes demonstrated that the position of the label significantly impacts the labeling patterns of downstream metabolites like L-lactate. nih.gov This use of multiple, distinct positional tracers allows for a more detailed dissection of intersecting and parallel pathways, such as the relative contributions of fructokinase and hexokinase to fructose phosphorylation. nih.gov

Beyond carbon-13, innovations in tracer design have led to new imaging agents for different detection modalities. A significant recent development is the creation of [18F]-4-fluorodeoxyfructose (4FDF), a novel PET (Positron Emission Tomography) radiotracer. eurekalert.org Unlike glucose-based PET tracers such as FDG, which show high uptake in healthy brain and heart tissue, 4FDF specifically maps fructose metabolism. eurekalert.org This allows for highly sensitive detection of diseases characterized by a metabolic switch towards fructose utilization, such as in certain cancers and inflammatory conditions in the brain and heart. eurekalert.org The development of 4FDF represents a paradigm shift, moving from purely analytical measurements with mass spectrometry or NMR to in-vivo spatial mapping of metabolic activity. eurekalert.orgnih.gov These advancements in both tracer molecules and detection technologies are critical for expanding the applications of metabolic analysis from the lab to clinical diagnostics.

| Fructose Tracer | Isotope | Detection Method | Key Research Application |

| D-[1-13C]fructose | 13C | Mass Spectrometry, NMR | Tracing the C1 carbon through glycolysis and other pathways. nih.gov |

| D-[2-13C]fructose | 13C | Mass Spectrometry, NMR | Investigating fructokinase vs. hexokinase activity and triose-phosphate metabolism. nih.govisotope.com |

| D-[6-13C]fructose | 13C | Mass Spectrometry, NMR | Tracing the C6 carbon, useful for comparison with C1 to understand pathway symmetries. nih.gov |

| [18F]-4-fluorodeoxyfructose (4FDF) | 18F | Positron Emission Tomography (PET) | In-vivo imaging of fructolysis in cancer and neuroinflammation. eurekalert.org |

Uncovering Regulatory Mechanisms in Fructose Metabolism through Isotopic Perturbations

Isotopically labeled compounds like this compound are not merely passive tracers; they can be used to actively perturb a system to uncover regulatory mechanisms. plos.org By introducing a labeled substrate, researchers can precisely track how its metabolism influences and is influenced by other ongoing metabolic processes. For example, studies in human adipocytes using a [1,2-13C2]-d-glucose tracer showed that the addition of fructose significantly alters glucose metabolism. mdpi.comnih.gov Specifically, fructose was found to divert glucose away from the TCA cycle and fatty acid synthesis, instead promoting its oxidation and conversion to lactate (B86563). mdpi.comnih.gov This type of isotopic perturbation experiment reveals crucial points of metabolic interaction and regulation between different nutrient pathways.

Similarly, experiments in hepatocytes from Goto-Kakizaki rats, a model for type 2 diabetes, used different positional 13C-fructose isomers to probe metabolic regulation. nih.gov These studies provided insights into the positive cooperativity of glucokinase towards fructose in the presence of glucose and the differential fate of fructose-derived triose phosphates. nih.gov By observing the distinct metabolic outcomes from D-[1-13C]fructose versus D-[2-13C]fructose, researchers can infer the activity and regulation of specific enzymes and pathways. nih.gov These approaches, which use isotopic tracers to create and monitor controlled metabolic disturbances, are essential for moving beyond static pathway maps to a dynamic understanding of metabolic control.

Expanding the Scope of this compound in Fundamental Systems Biology Investigations

The applications of this compound extend beyond the study of fructose metabolism in isolation. As a tool in 13C-MFA, it contributes to the broader field of systems biology, which seeks to understand how interactions between cellular components give rise to the function and behavior of the entire system. embopress.org Intracellular reaction rates, or fluxes, are considered the functional endpoints of the complex interactions between genes, proteins, and metabolites. embopress.org Therefore, quantifying fluxes with tracers like this compound provides a direct measure of the integrated output of the metabolic network.

This systems-level perspective is critical in diverse research areas. In metabolic engineering, 13C-MFA is used to identify bottlenecks in production pathways and to guide the rational design of microbial strains for improved biochemical production. nih.govnih.gov In disease research, tracing fructose metabolism can elucidate the metabolic reprogramming that underlies conditions like cancer or metabolic syndrome. d-nb.infonih.gov Studies using adaptive laboratory evolution (ALE) combined with 13C-MFA have shown how organisms genetically adapt to metabolic perturbations, revealing unique evolutionary solutions and rewiring of the metabolic network. pnas.org By providing precise, quantitative data on pathway activity, this compound and other isotopic tracers are indispensable for building and validating the comprehensive computational models that are at the heart of modern systems biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.